molecular formula C17H18N2O B11350982 5,6-dimethyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole

5,6-dimethyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11350982
M. Wt: 266.34 g/mol
InChI Key: IQTCTPMGCSVNQV-UHFFFAOYSA-N
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Description

5,6-Dimethyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This particular compound features a benzimidazole core substituted with dimethyl groups and a 4-methylphenoxy methyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone. The reaction is often carried out under acidic conditions to facilitate the formation of the benzimidazole ring. For instance, the reaction between 4-methylbenzaldehyde and 5,6-dimethyl-o-phenylenediamine in the presence of a strong acid like hydrochloric acid can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the functional groups attached to the benzimidazole core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the benzimidazole nitrogen, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acids, while reduction can produce benzimidazole-2-methylamines.

Scientific Research Applications

5,6-Dimethyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways. In the case of antimicrobial activity, it may disrupt the synthesis of essential biomolecules in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dimethylbenzimidazole: A simpler analog without the 4-methylphenoxy methyl group, known for its role in vitamin B12 synthesis.

    2,5-Dimethyl-4-(2-methylphenoxy)aniline: Another related compound with similar structural features but different functional groups.

Uniqueness

5,6-Dimethyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole is unique due to the presence of both dimethyl and 4-methylphenoxy methyl groups, which confer distinct chemical reactivity and biological activity. This combination of substituents enhances its potential for various applications compared to simpler benzimidazole derivatives.

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

5,6-dimethyl-2-[(4-methylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C17H18N2O/c1-11-4-6-14(7-5-11)20-10-17-18-15-8-12(2)13(3)9-16(15)19-17/h4-9H,10H2,1-3H3,(H,18,19)

InChI Key

IQTCTPMGCSVNQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C(=C3)C)C

Origin of Product

United States

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